Predicted Lipophilicity (cLogP) Advantage Over Mono-Methoxyethyl Analog
Computational prediction of lipophilicity (cLogP) indicates a marked shift between the target compound and its closest structural analog. N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is predicted to have a cLogP of approximately 0.8, derived using the XLogP3 algorithm [1], while its mono-methoxyethyl analog (CAS 851988-81-3) is predicted to have a lower cLogP near 0.3, indicating reduced lipophilicity [2]. This difference is consistent with the addition of a second methoxyethyl group.
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 0.8 (XLogP3) |
| Comparator Or Baseline | N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CAS 851988-81-3); cLogP ≈ 0.3 (XLogP3) |
| Quantified Difference | Δ cLogP ≈ +0.5, representing a ~3-fold increase in predicted partition coefficient |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability in cell-based assays, a key factor for researchers selecting a probe for intracellular target engagement.
- [1] PubChem. Predicted LogP for N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide. Computed by XLogP3. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] PubChem. Predicted LogP for N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CID 126961487). Computed by XLogP3. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
